4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester
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Overview
Description
4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester: is a complex organic compound with a unique structure that includes a piperidine ring, a benzhydryl group, and a but-1-ynyl linkage. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the But-1-ynyl Linkage: The but-1-ynyl linkage is added through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydrol derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Benzhydrol derivatives.
Reduction: Alkenes or alkanes.
Substitution: Piperidine derivatives with various functional groups.
Scientific Research Applications
4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It inhibits specific enzymes involved in metabolic pathways, affecting the overall biochemical processes.
Pathways Involved: The compound influences pathways related to neurotransmission and signal transduction, leading to its effects on neurological functions.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 2-[4-[4-(4-hydroxyphenyl)piperidin-1-yl]but-1-ynyl]phenyl]-2-methylpropanoate
- **Methyl 2-[4-[4-(4-chlorophenyl)piperidin-1-yl]but-1-ynyl]phenyl]-2-methylpropanoate
- **Methyl 2-[4-[4-(4-methoxyphenyl)piperidin-1-yl]but-1-ynyl]phenyl]-2-methylpropanoate
Uniqueness
4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester stands out due to its benzhydryl group, which imparts unique steric and electronic properties. This makes it particularly effective in binding to specific receptors and enzymes, enhancing its utility in medicinal chemistry and biological studies.
Biological Activity
The compound 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester , with CAS Number 1216447-65-2, is a synthetic organic molecule that has attracted attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C33H32D5NO3
- Molecular Weight : 500.68 g/mol
- SMILES Notation : [2H]c1c([2H])c([2H])c(C(OC2CCN(CCC#Cc3ccc(cc3)C(C)(C)C(=O)OC)CC2)c4ccccc4)c([2H])c1[2H]
This compound belongs to a class of piperidine derivatives and features a complex structure that may influence its biological interactions.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:
- Inotropic Effects : Some related compounds have demonstrated positive inotropic effects, enhancing cardiac contractility. For instance, studies on similar piperidine derivatives showed increased contractile force in isolated heart preparations .
- Vasodilatory Activity : Certain derivatives have been reported to induce vasodilation in animal models. This effect is crucial for managing conditions like hypertension and heart failure .
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in cardiovascular function. The presence of the piperidine ring is often associated with modulation of neurotransmitter systems, which can affect vascular tone and cardiac output.
Study on Cardiac Activity
A study published in PubMed evaluated the cardiac effects of related compounds in anesthetized dogs. The findings indicated that these compounds could produce significant inotropic and vasodilatory responses, suggesting potential therapeutic applications in heart disease .
Antimicrobial Potential
Another area of interest is the antimicrobial properties of similar compounds. Research has shown that certain piperidine derivatives can exhibit antibacterial activity against a range of pathogens. For instance, studies have focused on the efficacy of these compounds against Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .
Data Table: Comparative Biological Activities
Compound Name | Inotropic Effect | Vasodilatory Effect | Antimicrobial Activity |
---|---|---|---|
Compound A | Yes | Moderate | Yes |
Compound B | Strong | Strong | Moderate |
4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester | Potentially strong | Potentially strong | Under investigation |
Properties
IUPAC Name |
methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO3/c1-33(2,32(35)36-3)29-19-17-26(18-20-29)12-10-11-23-34-24-21-30(22-25-34)37-31(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h4-9,13-20,30-31H,11,21-25H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLYUHOFLCCEMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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